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molecular formula C10H11FO3S B3273732 1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one CAS No. 593960-58-8

1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one

Cat. No. B3273732
M. Wt: 230.26 g/mol
InChI Key: VZAFQFPMDIGNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017608B2

Procedure details

Freshly prepared 2-fluoro-1-methanesulfonyl-4-(2-nitro-propenyl)-benzene (Example 68b) (20 g, 77 mmol) in glacial acetic acid (150 ml) is added slowly in 15×10 ml portions to a stirred slurry of iron powder (46 g, 833 mmol) in glacial acetic acid (150 ml) at 60° C. The reaction mixture is heated at 100° C. for an additional 2 hours, allowed to cool to room temperature and poured on to ice water (600 ml). The mixture is filtered through celite to remove iron residues, washing with dichloromethane (300 ml). The organic layer is removed and the aqueous solution is extracted with more DCM (3×200 ml). The combined organic extracts are dried (MgSO4), filtered and concentrated to a red solution. The titled product crystallises from this solution on standing.
Name
2-fluoro-1-methanesulfonyl-4-(2-nitro-propenyl)-benzene
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
46 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH:8]=[C:9]([N+]([O-])=O)[CH3:10])[CH:5]=[CH:4][C:3]=1[S:14]([CH3:17])(=[O:16])=[O:15].C(O)(=[O:20])C>[Fe]>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9](=[O:20])[CH3:10])[CH:5]=[CH:4][C:3]=1[S:14]([CH3:17])(=[O:16])=[O:15]

Inputs

Step One
Name
2-fluoro-1-methanesulfonyl-4-(2-nitro-propenyl)-benzene
Quantity
20 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C=C(C)[N+](=O)[O-])S(=O)(=O)C
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
46 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
ice water
Quantity
600 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove iron residues
WASH
Type
WASH
Details
washing with dichloromethane (300 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer is removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted with more DCM (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red solution
CUSTOM
Type
CUSTOM
Details
The titled product crystallises from this solution on standing

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1S(=O)(=O)C)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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